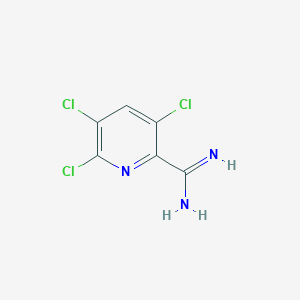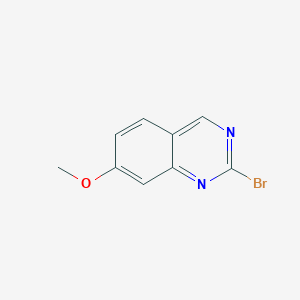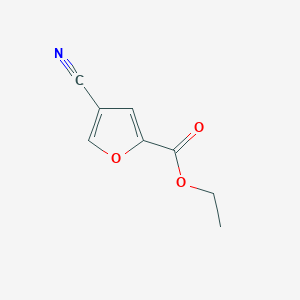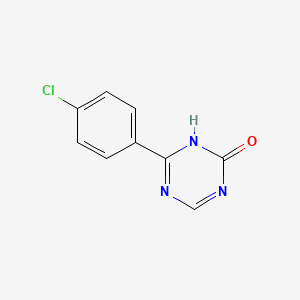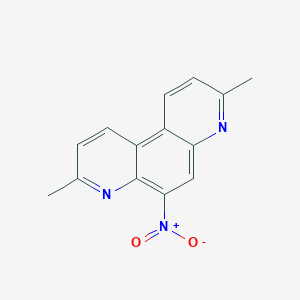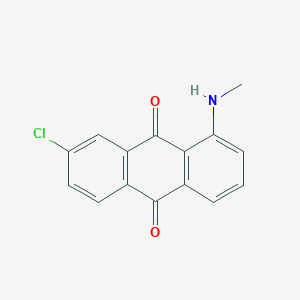
7-Chloro-1-(methylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione , is an organic compound with the molecular formula C₁₆H₁₄N₂O₂ . It belongs to the anthraquinone class of compounds. Anthraquinones are yellow, highly crystalline solids that are poorly soluble in water but dissolve in hot organic solvents. They are found in nature and have various applications in industry and research .
Preparation Methods
Synthetic Routes: The synthetic preparation of 7-Chloro-1-(methylamino)anthracene-9,10-dione involves several steps. One common route starts with the chlorination of anthraquinone, followed by amination to introduce the methylamino group. The final step is the introduction of the chloro substituent. Detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized using established processes. Researchers and manufacturers typically adapt existing methods to produce this compound when needed.
Chemical Reactions Analysis
Reactivity: 7-Chloro-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction of the quinone moiety yields hydroquinones.
Substitution: Substituents can be introduced at different positions on the anthracene ring.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).
Amination: Methylamine or other amine sources.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Major Products: The major products depend on the specific reaction conditions. For example, chlorination leads to the formation of 7-chloroanthraquinone, while amination introduces the methylamino group.
Scientific Research Applications
7-Chloro-1-(methylamino)anthracene-9,10-dione finds applications in various fields:
Chemistry: Used as a precursor for other anthraquinone derivatives.
Biology: Investigated for its biological activities, such as enzyme inhibition.
Medicine: Its potential therapeutic properties are still under exploration.
Industry: Although not widely used, it has applications in dye formulations and other chemical processes.
Mechanism of Action
The exact mechanism by which 7-Chloro-1-(methylamino)anthracene-9,10-dione exerts its effects depends on the context. In biological systems, it may interact with specific molecular targets or pathways, but further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
7-Chloro-1-(methylamino)anthracene-9,10-dione stands out due to its unique combination of chloro, methylamino, and hydroxy groups. Similar compounds include other anthraquinones, such as 1,3,6-trihydroxyanthraquinone (alizarin) and 1,3,8-trihydroxyanthraquinone (purpurin) .
Properties
CAS No. |
61100-56-9 |
|---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-chloro-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-12-4-2-3-10-13(12)15(19)11-7-8(16)5-6-9(11)14(10)18/h2-7,17H,1H3 |
InChI Key |
WEALJLQXRMIVCU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


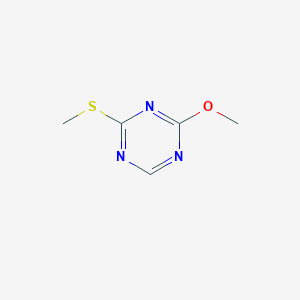
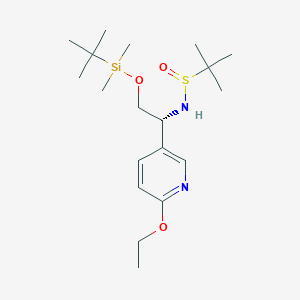
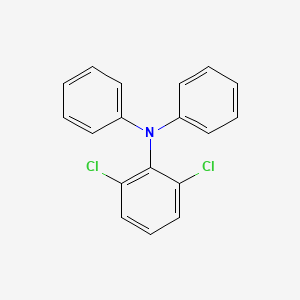
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)

![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
